(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride
Overview
Description
“(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative with the CAS Number: 380430-56-8 . It has a molecular weight of 194.98 and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a solid substance .
Synthesis Analysis
This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it can form C-C bonds by reacting with aryl or vinyl halides . The Suzuki-Miyaura coupling reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis
The linear formula of “(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is C8H10BNO4 .Chemical Reactions Analysis
As mentioned earlier, this compound is used in Suzuki-Miyaura coupling reactions . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .Physical And Chemical Properties Analysis
“(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a solid substance . It has a molecular weight of 194.98 and a linear formula of C8H10BNO4 .Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the use of a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
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Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the use of organoboron reagents .
- Results or Outcomes : The outcomes of this application are not specified in the source .
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Synthesis of Boronate-Functionalized Monomers
- Scientific Field : Polymer Chemistry
- Application Summary : This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
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Development of Sensors for Detecting Saccharides and Glycosylated Biomolecules
- Scientific Field : Biochemistry
- Application Summary : Due to its ability to selectively bind with diol-compounds, 3-APBA can be employed in developing sensors for detecting saccharides and glycosylated biomolecules by immobilizing on a metal substrate via a self-assembled monolayer .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
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Stille Coupling Reaction
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Heck Coupling Reaction
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
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Catalyst in Chemical Reactions
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used as a catalyst, ligand, or substrate to initiate chemical reactions in organic synthesis .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
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Development of Boronate-Functionalized Monomers
- Scientific Field : Polymer Chemistry
- Application Summary : This compound is used as a boronic acid source in the synthesis of boronate-functionalized monomers .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
This compound has been classified with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Future Directions
properties
IUPAC Name |
(3-amino-5-methoxycarbonylphenyl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5;/h2-4,12-13H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMZZWSCDMMVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586008 | |
Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride | |
CAS RN |
380430-56-8 | |
Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-(methoxycarbonyl)benzeneboronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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